2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine

Overview

Description

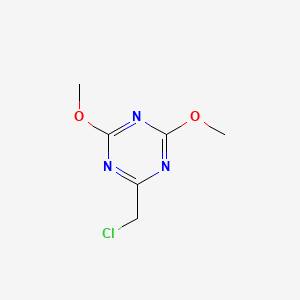

2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine is a heterocyclic organic compound that contains a triazine ring substituted with chloromethyl and methoxy groups

Mechanism of Action

Target of Action

The primary target of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is the peptide bond formation in proteins . It acts as a peptide coupling agent, facilitating the formation of peptide bonds in the synthesis of peptides .

Mode of Action

2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine interacts with its targets by acting as a highly reactive coupling reagent . It forms an active ester with the carboxylic acid group of one amino acid, which then undergoes a nucleophilic attack by the amine group of another amino acid, leading to the formation of a peptide bond .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . By facilitating the formation of peptide bonds, it aids in the assembly of amino acids into peptides and proteins, which are essential components of all living organisms and participate in virtually all cellular processes .

Result of Action

The result of the action of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is the formation of peptide bonds, leading to the synthesis of peptides . This is a fundamental process in biology, as peptides and proteins perform a vast array of functions within organisms, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another.

Action Environment

The action of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is influenced by environmental factors such as temperature and pH . It is stable under normal conditions but highly reactive, suggesting that it would be sensitive to conditions that could cause it to decompose or react . Its reactivity may also be influenced by the presence of other reactive substances in the environment .

Biochemical Analysis

Biochemical Properties

2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is involved in catalytic amide-forming reactions . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. For instance, it is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .

Molecular Mechanism

The molecular mechanism of action of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine involves the formation of active esters, which are highly reactive and can undergo nucleophilic attack by amines . This leads to the formation of amides, a process that is similar to other common amide coupling reactions involving activated carboxylic acids .

Metabolic Pathways

It is known to interact with various enzymes and cofactors during its role as a peptide coupling agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding triazine derivatives with different functional groups.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic substitution: Substituted triazine derivatives with various functional groups.

Oxidation: Oxidized triazine derivatives with different oxidation states.

Reduction: Reduced triazine derivatives with methyl or other alkyl groups.

Scientific Research Applications

2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine has several scientific research applications:

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.

Material Science: It is employed in the synthesis of novel materials with unique properties.

Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties compared to other chloromethyl compounds. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.

Biological Activity

2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine (commonly referred to as CDMT) is a compound of significant interest in various fields, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 3140-73-6 |

| Molecular Formula | CHClNO |

| Molecular Weight | 177.57 g/mol |

| IUPAC Name | 2-chloro-4,6-dimethoxy-1,3,5-triazine |

| Purity | ≥ 97% |

Synthesis Methods

The synthesis of CDMT typically involves chloromethylation of a triazine precursor. A common method includes the reaction of 4,6-dimethoxy-1,3,5-triazine with formaldehyde and hydrochloric acid under acidic conditions. Catalysts like zinc chloride are often employed to enhance yield and selectivity.

The biological activity of CDMT is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

- Enzyme Inhibition : The chloromethyl group can inhibit enzyme activity by modifying active sites.

- Disruption of Cellular Processes : By altering nucleic acids or proteins through covalent bonding, CDMT can disrupt normal cellular functions .

Antimicrobial Properties

Research has demonstrated that CDMT exhibits antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. Studies indicate that CDMT derivatives show significant inhibitory concentrations (IC) against bacteria like E. coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.17 mg/mL against E. coli .

Anticancer Activity

CDMT has also been investigated for its potential anticancer properties. It has been noted to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

- Case Study : A study demonstrated that treatment with CDMT led to increased levels of reactive oxygen species (ROS) in breast cancer cells, suggesting a pathway for inducing cell death .

Applications in Research

CDMT is utilized in several research applications:

- Pharmaceutical Development : It serves as a coupling reagent in peptide synthesis, facilitating the formation of complex peptides and proteins .

- Agricultural Chemicals : As an effective herbicide, CDMT helps control unwanted weeds in crops, thereby enhancing agricultural productivity .

Case Studies

-

Synthesis of Peptide Derivatives : A study highlighted the use of CDMT in synthesizing various peptide derivatives with improved yields compared to traditional methods .

Coupling Reagent Yield (%) Racemization (%) CDMT 55 15 - Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of CDMT derivatives against Bacillus cereus, showing promising results with MIC values indicating effective bacterial inhibition .

Properties

IUPAC Name |

2-(chloromethyl)-4,6-dimethoxy-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-11-5-8-4(3-7)9-6(10-5)12-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGRBGPVNGTEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CCl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.